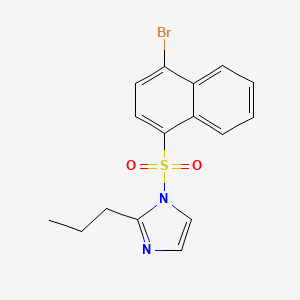
1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole is a synthetic organic compound characterized by the presence of a bromonaphthalene moiety attached to a sulfonyl group, which is further linked to a propylimidazole structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole typically involves a multi-step process:
Formation of 4-Bromonaphthalene-1-sulfonyl chloride: This is achieved by reacting 4-bromonaphthalene with chlorosulfonic acid under controlled conditions.
Coupling with 2-propylimidazole: The sulfonyl chloride intermediate is then reacted with 2-propylimidazole in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions: 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Sulfone or sulfoxide derivatives.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling.
科学的研究の応用
1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions. The propylimidazole part can further enhance binding affinity and specificity.
類似化合物との比較
- 1-(4-Bromonaphthalen-1-yl)sulfonyl-4-methylpiperazine
- 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-methylpiperidine
- 4-Bromo-1-naphthaleneboronic acid
Uniqueness: 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole stands out due to its unique combination of a bromonaphthalene moiety with a sulfonyl group and a propylimidazole structure. This combination imparts specific chemical reactivity and binding properties that are not observed in the similar compounds listed above.
特性
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-2-5-16-18-10-11-19(16)22(20,21)15-9-8-14(17)12-6-3-4-7-13(12)15/h3-4,6-11H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABMGRKPNNEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide](/img/structure/B5969630.png)
![5-[1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-yl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5969633.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-Ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B5969644.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B5969651.png)
![3-methyl-N-(1-{1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5969658.png)
![2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B5969666.png)
![3-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5969682.png)
![N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5969685.png)
![5-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-2-METHYL-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE](/img/structure/B5969692.png)


![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)
![Ethyl 2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate](/img/structure/B5969718.png)
